Liothyronine

描述

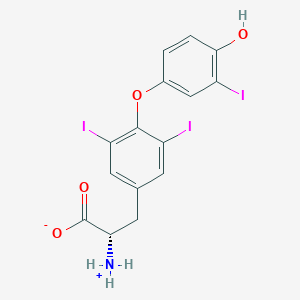

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYYCJSJGJYCDS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023216 | |

| Record name | 3,5,3'-Triiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble, In water, 3.958 mg/l at 37 °C., Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol. | |

| Record name | SID11532858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

15785-49-6, 6893-02-3 | |

| Record name | L-Tyrosine, O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, labeled with iodine-125 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liothyronine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5,3'-Triiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06LU7C9H1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Liothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Mechanism of Action of Liothyronine in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liothyronine, the synthetic form of triiodothyronine (T3), is the most biologically active thyroid hormone and a principal regulator of cellular metabolism. Its mechanism of action is multifaceted, involving both direct regulation of gene expression through nuclear receptors (genomic actions) and more rapid, non-transcriptional effects initiated at the cell membrane, cytoplasm, and mitochondria (non-genomic actions). These pathways collectively modulate the body's basal metabolic rate, energy expenditure, and the metabolism of carbohydrates, lipids, and proteins. This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental methodologies, and visual pathway diagrams to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action: Genomic and Non-Genomic Pathways

This compound exerts its profound physiological effects through two distinct but interconnected pathways.

Genomic Mechanism of Action

The classical and most well-understood mechanism involves the direct regulation of gene transcription.[1][2] This process is initiated when this compound (T3) enters the cell, facilitated by specific transporter proteins.

-

Nuclear Entry and Receptor Binding: Inside the cell, T3 translocates into the nucleus and binds with high affinity to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ.[1][3][4] These receptors are ligand-activated transcription factors.

-

Gene Transcription Modulation: The T3-TR complex then binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.[2][3] This binding event typically activates or, in some cases, represses gene transcription, thereby altering the synthesis of messenger RNA (mRNA) and subsequently, various proteins that control metabolic processes.[2][3][4]

The physiological actions of thyroid hormones are predominantly driven by T3, which controls DNA transcription and protein synthesis to regulate growth, development, and metabolism.[1][2]

Non-Genomic Mechanism of Action

This compound also initiates rapid cellular responses that are independent of gene transcription.[5][6] These actions are mediated by receptors located on the plasma membrane, in the cytoplasm, and within mitochondria.[5][7]

-

Plasma Membrane: At the plasma membrane, thyroid hormones can bind to receptors like the integrin αvβ3, activating signaling cascades such as the phosphoinositide 3-kinase (PI3K) and MAPK/ERK pathways.[6][8][9] These pathways can rapidly influence ion transport across the membrane (e.g., Na+/K+-ATPase activity) and other cytoplasmic processes.[8]

-

Mitochondria: Within mitochondria, T3 can directly modulate cellular respiration and energy production.[5] A truncated form of TRα (p43) located in the mitochondrial matrix can bind T3 and directly stimulate the transcription of mitochondrial DNA, enhancing oxidative phosphorylation.[10]

Impact on Key Metabolic Processes

The genomic and non-genomic actions of this compound converge to regulate virtually every aspect of cellular metabolism.

Basal Metabolic Rate and Energy Expenditure

This compound is the primary regulator of the basal metabolic rate (BMR). It increases the body's overall oxygen consumption and energy expenditure, leading to heat production (thermogenesis).[3] A key mechanism for this is the upregulation of Na+/K+-ATPase, an enzyme that consumes a significant amount of ATP, thereby increasing overall energy turnover.

Mitochondrial Biogenesis and Function

This compound profoundly impacts mitochondria, the cell's energy powerhouses.[11]

-

Mitochondrial Biogenesis: It stimulates the creation of new mitochondria by increasing the expression of key regulatory genes like PGC-1α, NRF1, and Tfam.[10][12]

-

Oxidative Phosphorylation: T3 enhances the activity of the electron transport chain, leading to increased ATP synthesis and cellular respiration.[11][12] It can also promote a controlled "uncoupling" of oxidative phosphorylation, which dissipates the proton gradient as heat, contributing to thermogenesis.[11]

Carbohydrate, Lipid, and Protein Metabolism

-

Carbohydrate Metabolism: this compound has a dual role. It increases glucose uptake and utilization by tissues and potentiates the effects of insulin. It also stimulates hepatic gluconeogenesis and glycogenolysis to ensure a steady supply of glucose to meet the heightened metabolic demand.[3][13]

-

Lipid Metabolism: T3 promotes a high turnover of lipids by stimulating both lipogenesis (synthesis) and lipolysis (breakdown).[3][13] Critically, it increases the number of LDL receptors on the liver, which enhances the clearance of LDL cholesterol from the bloodstream.

-

Protein Metabolism: this compound stimulates both the synthesis and degradation of proteins.[14] It increases the production of RNA Polymerase I and II, boosting protein synthesis. However, in states of excess T3 (hyperthyroidism), the rate of protein catabolism can surpass synthesis, leading to muscle wasting.[14]

Quantitative Data on Metabolic Effects

Clinical studies provide quantitative insight into this compound's metabolic impact. A randomized, double-blind, crossover trial comparing this compound (L-T3) with levothyroxine (L-T4) in hypothyroid patients yielded significant findings on body weight and lipid metabolism.[15][16][17][18]

| Metabolic Parameter | Treatment Arm | Mean Value (± SD) | Individual % Change with L-T3 | P-Value |

| Body Weight | L-T4 | 70.6 ± 12.5 kg | -1.8 ± 1.9 kg (Loss) | 0.009 |

| L-T3 | 68.5 ± 11.9 kg | |||

| Total Cholesterol | L-T4 vs L-T3 | -10.9 ± 10.0% | 0.002 | |

| LDL-Cholesterol | L-T4 vs L-T3 | -13.3 ± 12.1% | 0.002 | |

| Non-HDL Cholesterol | L-T4 vs L-T3 | -12.1 ± 13.8% | 0.008 | |

| Apolipoprotein B | L-T4 vs L-T3 | -18.3 ± 28.6% | 0.018 | |

| SHBG | L-T4 vs L-T3 | +22.3 ± 27.0% | 0.038 |

Data summarized from a crossover trial where hypothyroid patients were treated to achieve equivalent TSH levels.[16][17]

These results demonstrate that at doses normalized for pituitary (TSH) effect, this compound exerts a more potent effect on body weight and lipid metabolism than levothyroxine.[16][18]

Key Experimental Protocols

Investigating the metabolic effects of this compound involves a range of established methodologies. The American Thyroid Association provides consensus strategies for standardizing such studies.[19]

Measuring Cellular Respiration and Metabolic Rate

-

Objective: To quantify changes in oxygen consumption as a direct measure of metabolic activity.

-

Methodology: Respirometry . This technique measures gas exchange.[20][21]

-

System Setup: A closed-system respirometer is used, containing the biological sample (e.g., cultured cells, isolated mitochondria, or small organisms).[21][22] A substance like potassium hydroxide (KOH) is included to absorb the CO2 produced, ensuring that any change in gas volume is due solely to oxygen consumption.[20][21]

-

Measurement: A manometer or an oxygen sensor (e.g., fluorescence-based) measures the decrease in gas volume or partial pressure of oxygen over time.[20][22]

-

Data Analysis: The rate of oxygen consumption (μL O₂/hr/mg tissue) is calculated, often after normalizing for the mass of the biological sample. This provides a direct readout of the metabolic rate.[21][23]

-

Assessing Gene Expression Changes

-

Objective: To measure the transcriptional response of target genes to this compound.

-

Methodology: Quantitative Real-Time PCR (qPCR) .

-

Cell Culture and Treatment: A relevant cell line (e.g., HepG2 liver cells) is cultured and treated with this compound at various concentrations and time points.

-

RNA Extraction: Total RNA is isolated from the cells using standard commercial kits.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template in a qPCR reaction with primers specific to target genes (e.g., PGC-1α, LDL receptor) and a housekeeping gene for normalization.

-

Analysis: The relative change in gene expression is calculated using the ΔΔCt method, revealing the extent to which this compound upregulates or downregulates transcription.

-

Quantifying Protein Synthesis

-

Objective: To measure the rate of new protein synthesis.

-

Methodology: Fluorescence-Based Non-Radioactive Assay (e.g., Click-iT™ HPG) .[24]

-

Labeling: Cultured cells are incubated with L-homopropargylglycine (HPG), an amino acid analog of methionine that is incorporated into newly synthesized proteins.[24]

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the detection reagent.

-

Click Reaction: A fluorescent azide (e.g., Alexa Fluor™ 488) is added, which undergoes a chemoselective "click" reaction with the alkyne moiety of the incorporated HPG.[24]

-

Detection and Analysis: The fluorescence intensity of the cells, which is directly proportional to the amount of protein synthesis, is quantified using fluorescence microscopy, high-content imaging, or flow cytometry.[24]

-

Conclusion

This compound is a master regulator of cellular metabolism, acting through a sophisticated network of genomic and non-genomic pathways. Its primary mechanism involves binding to nuclear receptors to directly control the expression of a vast array of genes governing energy expenditure and substrate metabolism. This is complemented by rapid, non-transcriptional actions that fine-tune cellular processes. The profound influence of this compound on mitochondrial biogenesis, basal metabolic rate, and the turnover of carbohydrates, lipids, and proteins underscores its critical role in maintaining metabolic homeostasis. A thorough understanding of these mechanisms is essential for researchers and clinicians in the development of therapeutic strategies for metabolic and thyroid-related disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pfizermedical.com [pfizermedical.com]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Nongenomic actions of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine [frontiersin.org]

- 11. Thyroid hormone effects on mitochondrial energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triiodothyronine induces lipid oxidation and mitochondrial biogenesis in rat Harderian gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thyroid Hormone Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thyroid hormone action on intermediary metabolism. Part III. Protein metabolism in hyper- and hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Effects of this compound Therapy in Hypothyroidism: A Randomized, Double-Blind, Crossover Trial of this compound Versus Levothyroxine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Metabolic effects of this compound therapy in hypothyroidism: a randomized, double-blind, crossover trial of this compound versus levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. American Thyroid Association Guide to Investigating Thyroid Hormone Economy and Action in Rodent and Cell Models: Report of the American Thyroid Association Task Force on Approaches and Strategies to Investigate Thyroid Hormone Economy and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. Measuring the rate of metabolism [practicalbiology.org]

- 22. journals.biologists.com [journals.biologists.com]

- 23. blog.cellsignal.com [blog.cellsignal.com]

- 24. Protein Synthesis Assays | Thermo Fisher Scientific - IN [thermofisher.com]

The Core Molecular Signaling Pathways Activated by Liothyronine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liothyronine, the synthetic form of triiodothyronine (T3), is the most biologically active thyroid hormone. It plays a critical role in regulating metabolism, growth, and development.[1] Its cellular effects are mediated through a complex network of molecular signaling pathways, traditionally categorized into genomic and non-genomic actions. Understanding these pathways is crucial for researchers and professionals in drug development aiming to harness the therapeutic potential of this compound and its analogs. This technical guide provides a detailed overview of the core signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.

Genomic Signaling Pathway

The classical, or genomic, mechanism of this compound action involves the direct regulation of gene expression. This pathway is initiated by the binding of this compound to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[2] TRs, most commonly as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[3] This interaction can either activate or repress gene transcription, leading to changes in protein synthesis and, consequently, cellular function. The onset of these genomic effects typically requires hours to days to become manifest.[4]

Key Steps in Genomic Signaling:

-

Cellular Entry: this compound enters the cell through specific transporter proteins.

-

Nuclear Translocation: Once inside the cytoplasm, this compound is transported into the nucleus.

-

Receptor Binding: this compound binds to its nuclear receptors, TRα and TRβ.

-

DNA Binding and Transcriptional Regulation: The this compound-TR-RXR complex binds to TREs on the DNA, recruiting co-activator or co-repressor proteins to modulate the transcription of target genes.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, this compound can elicit rapid cellular responses through non-genomic signaling pathways. These actions are initiated at the cell membrane or within the cytoplasm and do not directly involve gene transcription.[4] The effects are often observed within minutes and involve the activation of various protein kinase cascades.[5] A key player in initiating these non-genomic effects is the cell surface receptor integrin αvβ3.[6][7]

PI3K/Akt Signaling Pathway

This compound has been shown to rapidly activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in various cell types.[8][9] This pathway is crucial for cell survival, growth, and proliferation. Activation can occur through T3 binding to the regulatory subunit (p85α) of PI3K or via the integrin αvβ3 receptor.[5][10]

MAPK/ERK Signaling Pathway

Another critical non-genomic pathway activated by this compound is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4] This pathway is primarily involved in cell proliferation, differentiation, and survival. The activation of the MAPK/ERK cascade by this compound is also often initiated at the cell surface through binding to integrin αvβ3.[6][7]

Quantitative Data on Pathway Activation

The following tables summarize quantitative data from various studies on the effects of this compound on gene expression and protein phosphorylation.

Table 1: this compound-Induced Gene Expression Changes

| Gene | Cell Type/Tissue | Fold Change | Treatment Conditions | Reference |

| THRSP (Spot 14) | Mouse Liver | >2.0 | 1 mg/kg T3 for 24h | [3] |

| Malic Enzyme (ME) | Mouse Liver | >2.0 | 1 mg/kg T3 for 24h | [3] |

| Dio1 | Mouse Liver | ~30.0 (hypothyroid) | 1 mg/kg T3 for 24h | [3] |

| G6Pc | HepG2 cells | ~5.0 | 10 nM T3 for 24h | [3] |

| TLR4 | Human Monocytes | >1.5 | 5 µM T3 | [11] |

| PSAT1 | Human Monocytes | Upregulated | 5 µM T3 | [11] |

| PHGDH | Human Monocytes | Upregulated | 5 µM T3 | [11] |

Table 2: this compound-Induced Protein Phosphorylation

| Protein | Cell Type/Tissue | Fold Induction | Time Point | T3 Concentration | Reference |

| p-Akt (Ser-473) | Endothelial Cells | ~2.5 | 20 min | 10 nM | [12] |

| p-Akt (Ser-473) | Endothelial Cells | ~3.0 | 30 min | 10 nM | [12] |

| p-Akt | Rat Ventricular Myocytes | Increased | 15 min | 10 nM | [13] |

| p-ERK1/2 | Rat Ventricular Myocytes | Increased | 8 min | 100 nM | [13] |

| p-ERK | TAC-treated Mouse Hearts | Markedly Reduced | 2 weeks | N/A | [14] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are synthesized protocols for key experiments used to study this compound-activated signaling pathways.

Protocol 1: Western Blot Analysis of Protein Phosphorylation

This protocol is for the detection of phosphorylated proteins such as Akt and ERK in response to this compound treatment.

Materials:

-

Cell culture reagents

-

This compound (T3)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with this compound at various concentrations and for different time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate.

-

Data Analysis: Capture the signal using an imaging system and quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is for identifying the genome-wide binding sites of thyroid hormone receptors.

Materials:

-

Cell culture reagents

-

This compound (T3)

-

Formaldehyde

-

Glycine

-

Lysis and wash buffers

-

Antibody against thyroid hormone receptor (TR)

-

Protein A/G magnetic beads

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Reagents for library preparation and sequencing

Procedure:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for TR overnight. Add magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform next-generation sequencing.

-

Data Analysis: Align reads to a reference genome, perform peak calling to identify TR binding sites, and conduct motif analysis.

Protocol 3: RNA Sequencing (RNA-seq)

This protocol is for analyzing genome-wide changes in gene expression in response to this compound.

Materials:

-

Cell culture reagents

-

This compound (T3)

-

RNA extraction kit

-

DNase I

-

Spectrophotometer and Bioanalyzer for RNA QC

-

mRNA isolation kit (e.g., poly-T beads)

-

cDNA synthesis and library preparation kit

-

Next-generation sequencer

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound and a vehicle control.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit. Perform DNase I treatment to remove genomic DNA contamination.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA.

-

Library Preparation: Isolate mRNA, fragment it, and synthesize a cDNA library.

-

Sequencing: Perform high-throughput sequencing of the cDNA library.

-

Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes regulated by this compound.

Conclusion

This compound exerts its profound physiological effects through a dual mechanism involving both genomic and non-genomic signaling pathways. The classical genomic pathway provides a mechanism for long-term regulation of gene expression, while the non-genomic pathways, primarily mediated by integrin αvβ3 and activating PI3K/Akt and MAPK/ERK cascades, allow for rapid cellular responses. A thorough understanding of these intricate signaling networks, supported by quantitative data and robust experimental methodologies, is paramount for the continued development of therapeutic strategies targeting thyroid hormone action. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this critical area of endocrinology and drug discovery.

References

- 1. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Acute Effects of this compound Administration on Cardiovascular System and Energy Metabolism in Healthy Volunteers [frontiersin.org]

- 3. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thyroid hormone induces rapid activation of Akt/protein kinase B-mammalian target of rapamycin-p70S6K cascade through phosphatidylinositol 3-kinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Involvement of integrin αvβ3 in thyroid hormone-induced dendritogenesis [frontiersin.org]

- 7. Involvement of integrin αvβ3 in thyroid hormone-induced dendritogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thyroid hormone stimulates NO production via activation of the PI3K/Akt pathway in vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thyroid hormone stimulates NO production via activation of the PI3K/Akt pathway in vascular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroid-hormone-dependent activation of the phosphoinositide 3-kinase/Akt cascade requires Src and enhances neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Left ventricular phosphorylation patterns of Akt and ERK1/2 after triiodothyronine intracoronary perfusion in isolated hearts and short-term in vivo treatment in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thyroid hormone inhibits ERK phosphorylation in pressure overload-induced hypertrophied mouse hearts through a receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Liothyronine's Regulatory Role in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liothyronine, the synthetic form of triiodothyronine (T3), is a potent regulator of gene expression, exerting profound effects on a vast array of physiological processes, including growth, development, and metabolism.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's control of gene transcription. It details the canonical signaling pathway, from cellular entry to the modulation of target gene expression through nuclear thyroid hormone receptors (TRs). Furthermore, this document furnishes detailed experimental protocols for key assays used to investigate these processes and presents quantitative data to illustrate the magnitude of this compound's effects on gene expression. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of thyroid hormone action and the development of novel therapeutic agents.

Core Mechanism of Action: The Genomic Signaling Pathway

This compound's primary mechanism of action involves the direct regulation of gene transcription through its interaction with nuclear thyroid hormone receptors (TRs). This process can be delineated into several key stages:

-

Cellular Uptake: this compound enters the cell via specific transporters.[2]

-

Nuclear Translocation and Receptor Binding: Once inside the cell, this compound translocates to the nucleus and binds with high affinity to TRs, which are members of the nuclear receptor superfamily of ligand-activated transcription factors.[3][4] TRs are encoded by two genes, THRA and THRB, which give rise to several receptor isoforms with tissue-specific expression patterns.

-

Heterodimerization and DNA Binding: TRs typically form heterodimers with the retinoid X receptor (RXR). This TR/RXR heterodimer binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of this compound to the TR induces a conformational change in the receptor. This conformational shift dictates the recruitment of either co-repressor or co-activator complexes, thereby modulating the transcription of target genes.

-

In the absence of this compound (Unliganded State): The TR/RXR heterodimer bound to the TRE is associated with a co-repressor complex. This complex often includes proteins like Nuclear Co-repressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which in turn recruit histone deacetylases (HDACs). HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription.

-

In the presence of this compound (Liganded State): The binding of this compound to the TR triggers the dissociation of the co-repressor complex and facilitates the recruitment of a co-activator complex. This complex typically includes proteins such as Steroid Receptor Coactivator-1 (SRC-1) and histone acetyltransferases (HATs) like p300/CBP. HATs acetylate histones, resulting in a more open chromatin conformation that is permissive for gene transcription. This allows for the assembly of the basal transcriptional machinery and the initiation of target gene expression.

-

This dual functionality of TRs, acting as repressors in the absence of their ligand and activators in its presence, allows for precise and dynamic control over a wide range of genes.

Quantitative Data on this compound-Mediated Gene Expression

The following tables summarize quantitative data from various studies, illustrating the effect of this compound on gene expression.

Table 1: Dose-Response of this compound in a Luciferase Reporter Assay

| Cell Line | Reporter Construct | TR Isoform | EC50 (nM) | Reference |

| HEK-1B1 | DR4 Luciferase | TRα | 0.1 - 1000 | [4] |

| HEK-1B1 | DR4 Luciferase | TRβ | 0.1 - 1000 | [4] |

| HEK-1B3 | DR4 Luciferase | TRα | 0.1 - 1000 | [4] |

| HEK-1B3 | DR4 Luciferase | TRβ | 0.1 - 1000 | [4] |

Table 2: Fold Change in mRNA Expression of Target Genes in Response to this compound (T3) Treatment in HepG2 Cells

| Gene | Treatment | Fold Change | Reference |

| ANGPTL4 | 10 nM T3 for 24h | ~2.5 | [5] |

| THRSP | 10 nM T3 for 24h | ~4.0 | [5] |

| CPT1A | 10 nM T3 for 24h | ~2.0 | [5] |

| G6Pc | 10 nM T3 for 24h | ~3.0 | [5] |

Table 3: In Vivo Regulation of Gene Expression by Thyroxine (T4) and/or Triiodothyronine (T3) in Neonatal Liver

| Gene | T4 Treatment | T3 Treatment | T4 + T3 Treatment | Reference |

| Thrsp | No significant change | No significant change | Synergistic upregulation | [6] |

| Dio1 | Upregulation | Upregulation | Additive upregulation | [6] |

| G6pc | Upregulation | Upregulation | Additive upregulation | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on gene expression.

Chromatin Immunoprecipitation (ChIP) Assay for Thyroid Hormone Receptor Binding

This protocol is for the immunoprecipitation of protein-DNA complexes to identify the genomic regions where thyroid hormone receptors bind.

Materials:

-

Cell Culture: Adherent cells (e.g., HeLa or HepG2) grown to ~90% confluency.

-

Cross-linking: 37% Formaldehyde, 1.25 M Glycine.

-

Cell Lysis: ChIP Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with freshly added protease inhibitors).

-

Sonication: Bioruptor or other suitable sonicator.

-

Immunoprecipitation:

-

ChIP-grade primary antibody against TRα or TRβ.

-

Normal IgG (as a negative control).

-

Protein A/G magnetic beads.

-

RIPA Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 0.1% sodium deoxycholate).

-

-

Washing:

-

Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM EDTA, 150 mM NaCl, 1% Triton X-100, 0.1% SDS).

-

High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM EDTA, 500 mM NaCl, 1% Triton X-100, 0.1% SDS).

-

LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 250 mM LiCl, 1% NP-40, 1% sodium deoxycholate).

-

-

Elution and Reverse Cross-linking: Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3), 5 M NaCl, RNase A, Proteinase K.

-

DNA Purification: Phenol:Chloroform:Isoamyl Alcohol, Glycogen, 100% Ethanol, 70% Ethanol.

Procedure:

-

Cross-linking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into PBS and pellet by centrifugation.

-

Resuspend the cell pellet in ChIP Lysis Buffer and incubate on ice for 10 minutes.

-

-

Chromatin Shearing:

-

Sonicate the lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with the primary antibody (or IgG control) overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washing:

-

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer. Perform each wash for 5 minutes at 4°C with rotation.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using Elution Buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Resuspend the purified DNA in nuclease-free water. The DNA is now ready for downstream analysis such as qPCR or sequencing (ChIP-seq).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the measurement of changes in mRNA levels of this compound-regulated genes.

Materials:

-

RNA Extraction: TRIzol reagent or a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcriptase, dNTPs, random hexamers or oligo(dT) primers, RNase inhibitor.

-

qPCR:

-

SYBR Green or TaqMan-based qPCR master mix.

-

Gene-specific forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB).

-

qPCR instrument.

-

Procedure:

-

RNA Extraction:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Lyse the cells and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and diluted cDNA.

-

Set up reactions in triplicate for each sample and gene.

-

Include no-template controls to check for contamination.

-

-

qPCR Cycling Conditions:

-

A typical program includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

-

Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene.

-

Table 4: Example Primer Sequences for qRT-PCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| GAPDH (Human) | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |

| THRSP (Human) | CTGCTGCTCTTCCTCATCCTG | GCTCTCTGCCTTCATCATCAG |

| CPT1A (Human) | CTGCACTACGCCTACCTGAA | GATGTAAGCACCCACCATGA |

Luciferase Reporter Assay for Dose-Response Analysis

This protocol is for quantifying the transcriptional activity induced by this compound through a reporter gene.

Materials:

-

Cell Culture and Transfection:

-

Cells (e.g., HEK293T or HepG2).

-

Transfection reagent (e.g., Lipofectamine).

-

Reporter plasmid containing a TRE-driven firefly luciferase gene.

-

Control plasmid expressing Renilla luciferase (for normalization).

-

Expression plasmids for TRα and/or TRβ.

-

-

This compound Treatment: Serial dilutions of this compound.

-

Luciferase Assay:

-

Dual-Luciferase® Reporter Assay System (or similar).

-

Luminometer.

-

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the TRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the TR expression plasmid(s).

-

-

This compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

-

Include a vehicle control (e.g., DMSO).

-

Incubate for another 24-48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualization of Signaling Pathways and Workflows

This compound Genomic Signaling Pathway

Caption: this compound's genomic signaling pathway.

Chromatin Immunoprecipitation (ChIP) Experimental Workflow

Caption: Workflow for Chromatin Immunoprecipitation.

Luciferase Reporter Assay Workflow

Caption: Workflow for a Luciferase Reporter Assay.

Conclusion

This compound is a critical regulator of gene expression, with its effects mediated primarily through the genomic actions of thyroid hormone receptors. The ability of TRs to function as both transcriptional repressors and activators provides a sophisticated mechanism for the fine-tuning of gene expression in response to this compound levels. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation of thyroid hormone action. A thorough understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies targeting the thyroid hormone signaling pathway for a variety of human diseases.

References

- 1. Luciferase Assay System Protocol [promega.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Liothyronine (T3) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liothyronine, the synthetic form of triiodothyronine (T3), is the most biologically active thyroid hormone, exerting profound effects on nearly every physiological process in the body. Its discovery in 1952 was a pivotal moment in endocrinology, revealing that thyroxine (T4) is largely a prohormone converted to the more potent T3 in peripheral tissues. For researchers, the ability to synthesize and biologically characterize this compound is crucial for studies ranging from fundamental endocrinology to the development of novel therapeutics for hypothyroidism and other metabolic disorders. This guide provides an in-depth overview of the discovery of this compound, its mechanism of action, detailed protocols for its chemical synthesis, and methods for its biological characterization, tailored for a scientific audience.

The Discovery of this compound

The journey to understanding thyroid physiology was significantly advanced by the work of British researchers Dr. Rosalind Pitt-Rivers and Dr. Jack Gross. Building on the earlier isolation and synthesis of thyroxine (T4), they sought to identify other iodine-containing compounds in the plasma.

In 1952, using the then-novel technique of paper chromatography with radio-labeled iodine, Gross and Pitt-Rivers identified an unknown, iodine-containing compound in human plasma.[1][2] This compound was subsequently identified as 3,5,3'-L-triiodothyronine (T3). Their seminal paper, "The Identification of 3:5:3'-L-Triiodothyronine in Human Plasma," published in The Lancet, marked the official discovery of T3.[1][2]

Timeline of Key Events:

-

1927: Charles Harington reports the first successful chemical synthesis of thyroxine (T4).[6]

-

1951: Jack Gross, working at the National Institute for Medical Research (NIMR) in London, identifies an unknown iodine-containing spot on a chromatogram of thyroid extract.[6]

-

1952: Gross and Rosalind Pitt-Rivers formally identify the compound as 3,5,3'-L-triiodothyronine (T3) and publish their findings in The Lancet.[1][2][7]

-

1953: Pitt-Rivers and colleagues publish further work demonstrating the high physiological activity of T3 and its acetic acid analogues.[8]

-

1956: The synthetic sodium salt of T3, this compound sodium (marketed as Cytomel), receives FDA approval.[4][5]

Physicochemical and Pharmacokinetic Properties

Understanding the fundamental properties of this compound is essential for its application in experimental settings. The tables below summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₂I₃NO₄ | [4] |

| Molar Mass | 650.97 g/mol | [4] |

| Melting Point | 236–237 °C (decomposes) | [6] |

| Appearance | White to light tan, crystalline solid | [4] |

| Water Solubility | 3.958 mg/L at 37 °C (very slightly soluble) | [4] |

| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |[4] |

Table 2: Comparative Pharmacokinetics of this compound (T3) vs. Levothyroxine (T4)

| Parameter | This compound (T3) | Levothyroxine (T4) | Reference |

|---|---|---|---|

| Bioavailability | ~95% | 40–80% | [9] |

| Onset of Action | Within a few hours | 3–5 days | [5] |

| Peak Effect | 2–3 days | ~3 weeks | [5] |

| Biological Half-life | ~1-2 days | ~7 days | [5] |

| Plasma Protein Binding | >99% | >99.95% | [5] |

| Relative Potency | 3-5 times more potent than T4 | 1 | [4] |

| Standard Dose Equivalence | 20–25 µg | 100 µg |[9] |

Chemical Synthesis of this compound

The chemical synthesis of this compound for research is typically achieved through the selective iodination of a precursor molecule. A common and historically significant starting material is L-3,5-diiodothyronine (T2). The following is a representative synthetic scheme based on established methods.

References

- 1. The identification of 3:5:3'-L-triiodothyronine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thyroid.org [thyroid.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound sodium Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. L-Thyroxine synthesis - chemicalbook [chemicalbook.com]

- 8. Physiological activity of the acetic-acid analogues of some iodinated thyronines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gov.scot [gov.scot]

Liothyronine's Impact on Mitochondrial Biogenesis and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liothyronine (T3), the active form of thyroid hormone, is a potent regulator of cellular metabolism, with a profound impact on mitochondrial biogenesis and function. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on mitochondria. It details the intricate signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for researchers in the field. This document is intended to serve as a valuable resource for scientists and professionals involved in metabolic research and the development of therapeutics targeting mitochondrial function.

Introduction

Mitochondria are central to cellular energy production, and their proper function is essential for maintaining metabolic homeostasis. This compound plays a critical role in modulating mitochondrial activity, thereby influencing the basal metabolic rate.[1][2] Thyroid hormone's influence extends to increasing the number and activity of mitochondria, a process known as mitochondrial biogenesis.[2][3][4] This guide delves into the core mechanisms of this compound's action on these vital organelles.

Signaling Pathways of this compound-Mediated Mitochondrial Biogenesis

This compound stimulates mitochondrial biogenesis through a coordinated series of signaling events that involve both nuclear and mitochondrial genomes. The primary pathway involves the activation of key transcription factors and coactivators that drive the expression of genes required for mitochondrial replication and function.[3][5]

The PGC-1α/NRF-1/TFAM Axis

The peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[6][7] this compound treatment has been shown to increase the expression of PGC-1α.[8][9] PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2).[7][10][11] NRF-1 and NRF-2 are crucial transcription factors that bind to the promoter regions of numerous nuclear genes encoding mitochondrial proteins, including subunits of the electron transport chain.[10][11]

A critical downstream target of NRF-1 is the mitochondrial transcription factor A (TFAM).[7][10][12] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), which encodes key components of the oxidative phosphorylation (OXPHOS) system.[7] By upregulating PGC-1α and subsequently NRF-1 and TFAM, this compound orchestrates a comprehensive program of gene expression that leads to the synthesis of new mitochondria.[13]

The Role of SIRT1

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, also plays a role in this compound-mediated mitochondrial biogenesis. T3 has been shown to activate SIRT1.[8][9] Activated SIRT1 can deacetylate and thereby activate PGC-1α, enhancing its transcriptional activity.[14] This provides another layer of regulation by which this compound can fine-tune the process of mitochondrial biogenesis.

Quantitative Effects of this compound on Mitochondrial Biogenesis and Function

The administration of this compound leads to measurable changes in various parameters of mitochondrial biogenesis and function. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Effect of this compound on Mitochondrial Biogenesis Markers

| Parameter | Model System | Treatment | Fold Change/Percentage Increase | Reference |

| PGC-1α expression | Brown Adipose Tissue (BAT) and primary brown adipocytes | T3 treatment | Stimulated expression | [8][9] |

| mtDNA copy number | Liver of hypothyroid rats | 3,5,3'-triiodo-L-thyronine (T3) administration | ~43% increase compared to hypothyroid group | [15] |

| Mitochondrial protein expression | Brown Adipose Tissue (BAT) and primary brown adipocytes | T3 treatment | Stimulated expression | [8][9] |

Table 2: Effect of this compound on Mitochondrial Respiration

| Parameter | Model System | Treatment | Fold Change/Percentage Increase | Reference |

| Basal Oxygen Consumption Rate (OCR) | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients with NTIS | In vitro LT3 treatment (100 nM for 1h) | 2-fold increase | [16] |

| Maximal Oxygen Consumption Rate (OCR) | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients with NTIS | In vitro LT3 treatment (100 nM for 1h) | 1.4-fold increase | [16] |

| Basal Oxygen Consumption Rate (OCR) | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients with NTIS | In vivo LT3 treatment (63.9 µ g/die for 1 week) | 2.7-fold increase | [16] |

| Maximal Oxygen Consumption Rate (OCR) | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients with NTIS | In vivo LT3 treatment (63.9 µ g/die for 1 week) | 3.5-fold increase | [16] |

| Complex I-linked oxygen consumption | Liver mitochondria from hypothyroid rats | T3 administration (15 µ g/100 g BW for 1 week) | +145% vs. Hypothyroid | [17] |

| Complex II-linked oxygen consumption | Liver mitochondria from hypothyroid rats | T3 administration (15 µ g/100 g BW for 1 week) | +66% vs. Hypothyroid | [17] |

| G3PDH-linked oxygen consumption | Liver mitochondria from hypothyroid rats | T3 administration (15 µ g/100 g BW for 1 week) | ~6-fold increase vs. Hypothyroid | [17] |

| TCA Cycle Flux | Human skeletal muscle | 3 days of T3 treatment | ~70% increase | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial biogenesis and function.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

This protocol describes the relative quantification of mtDNA copy number using quantitative real-time PCR (qPCR).[19][20]

Objective: To determine the ratio of mitochondrial DNA to nuclear DNA.

Materials:

-

DNA extraction kit

-

qPCR instrument

-

Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., BECN1)[19]

-

qPCR master mix

-

Nuclease-free water

Procedure:

-

DNA Extraction: Isolate total DNA from cells or tissues using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Reaction Setup:

-

Prepare a master mix containing the qPCR mix, forward and reverse primers for both the mitochondrial and nuclear target genes, and nuclease-free water.

-

Add 2 ng of template DNA to each well.[19]

-

Run all samples in triplicate.[19]

-

Include a no-template control (NTC) with nuclease-free water instead of DNA.[19]

-

-

qPCR Cycling Conditions:

-

Use the standard cycling conditions recommended by the qPCR master mix manufacturer.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

-

Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

-

The relative mtDNA copy number is proportional to 2^ΔCt.

-

Western Blot Analysis of Mitochondrial Proteins

This protocol details the steps for detecting and quantifying specific mitochondrial proteins by Western blotting.[21][22][23][24]

Objective: To measure the expression levels of key mitochondrial proteins (e.g., PGC-1α, TFAM, subunits of OXPHOS complexes).

Materials:

-

RIPA buffer with protease and phosphatase inhibitors[21]

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies specific to target mitochondrial proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation:

-

Homogenize tissue or lyse cells in ice-cold RIPA buffer.[21]

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[23]

-

-

Sample Preparation and Electrophoresis:

-

Mix a specific amount of protein (e.g., 10-50 µg) with Laemmli sample buffer and boil for 5 minutes.[23]

-

Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.[23]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[23]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or a mitochondrial housekeeping protein like SDHA).[21]

-

Measurement of Mitochondrial Respiration

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in live cells, providing insights into mitochondrial function.[16][25]

Objective: To assess key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplate

-

Cell culture medium

-

Mitochondrial stress test kit containing:

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/antimycin A (Complex I and III inhibitors)

-

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Preparation:

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer.

-

Prepare the mitochondrial stress test compounds in assay medium.

-

-

Mitochondrial Stress Test:

-

Replace the cell culture medium with assay medium and incubate the plate at 37°C without CO2 for 1 hour.

-

Place the cell plate in the Seahorse XF Analyzer and begin the assay.

-

The instrument will measure the baseline OCR.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A at specified time points.

-

-

Data Analysis:

-

The Seahorse software will calculate the key parameters of mitochondrial respiration based on the changes in OCR after each injection.

-

Conclusion

This compound is a powerful modulator of mitochondrial biogenesis and function. Its effects are mediated through a well-defined signaling pathway involving PGC-1α, NRF-1, and TFAM, with additional regulation provided by SIRT1. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers investigating the intricate relationship between thyroid hormones and cellular energy metabolism. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for metabolic disorders and other conditions associated with mitochondrial dysfunction.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. Thyroid hormone effects on mitochondrial energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of mitochondrial biogenesis by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid hormone and myocardial mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine [frontiersin.org]

- 6. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PGC-1α-Mediated Mitochondrial Quality Control: Molecular Mechanisms and Implications for Heart Failure [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Thyroid hormone (T3) stimulates brown adipose tissue activation via mitochondrial biogenesis and MTOR-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dysregulation of PGC-1α-Dependent Transcriptional Programs in Neurological and Developmental Disorders: Therapeutic Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thyroid Hormone and Mitochondrial Dysfunction: Therapeutic Implications for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dual control of mitochondrial biogenesis by sirtuin 1 and sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Opposite Effect of Thyroid Hormones on Oxidative Stress and on Mitochondrial Respiration in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential Effects of 3,5-Diiodo-L-Thyronine and 3,5,3'-Triiodo-L-Thyronine On Mitochondrial Respiratory Pathways in Liver from Hypothyroid Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of triiodothyronine on mitochondrial energy coupling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A method for measuring mitochondrial DNA copy number in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of mitochondrial DNA copy number estimation techniques | PLOS One [journals.plos.org]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 23. Western Blot Protocol – Mitophenome [mitophenome.org]

- 24. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Liothyronine and Protein Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the fundamental mechanisms by which liothyronine (triiodothyronine, T3), the active form of thyroid hormone, regulates protein synthesis. It covers the core signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for investigating these processes.

Core Mechanisms of this compound Action

This compound exerts its powerful influence over protein synthesis through two primary, interconnected mechanisms: a direct genomic pathway involving nuclear receptors and a rapid non-genomic pathway that activates cytoplasmic signaling cascades.

The classical mechanism of this compound action involves the regulation of gene transcription.[1] T3 crosses the cell membrane and enters the nucleus, where it binds to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ.[2][3] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[3][4][5] In the absence of T3, the TR-RXR complex often binds to corepressors, silencing gene transcription.[5][6] The binding of this compound induces a conformational change in the TR, causing the release of corepressors and the recruitment of coactivator proteins.[3] This entire complex then modulates the activity of RNA polymerase II, altering the transcription rate of target genes and, consequently, the synthesis of specific proteins.[7]

Caption: Genomic pathway of this compound action on protein synthesis.

Beyond its effects on transcription, this compound can rapidly stimulate protein synthesis by activating cytoplasmic signaling pathways.[8] A key pathway implicated in this process is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR cascade.[9][10] Studies in cardiomyocytes have shown that T3 can bind to a cytosolic-localized TRα1, which then directly interacts with the p85α regulatory subunit of PI3K, leading to its activation.[9] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B).[11] Akt, in turn, activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[9][12]

mTORC1 promotes protein synthesis through two main downstream effectors:

-

p70S6 Kinase (S6K): mTORC1 phosphorylates and activates S6K, which then phosphorylates the 40S ribosomal protein S6 (RPS6). This enhances the translation of a specific subset of mRNAs that contain a 5' terminal oligopyrimidine (TOP) tract, which typically encode ribosomal proteins and translation factors.[9]

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E).[9] This frees eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[9]

References

- 1. This compound | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thyroid - Wikipedia [en.wikipedia.org]

- 3. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro transcriptional studies of the roles of the thyroid hormone (T3) response elements and minimal promoters in T3-stimulated gene transcription [pubmed.ncbi.nlm.nih.gov]

- 5. Metamorphic T3-response genes have specific co-regulator requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Ribonucleic acid synthesis during the early action of thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Thyroid hormone stimulates protein synthesis in the cardiomyocyte by activating the Akt-mTOR and p70S6K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Thyroid hormone-dependent development of early cortical networks: temporal specificity and the contribution of trkB and mTOR pathways [frontiersin.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

Exploratory Studies of Liothyronine in Neurological Development: A Technical Guide

Liothyronine, the synthetic form of triiodothyronine (T3), the active thyroid hormone, is a critical modulator of central nervous system (CNS) development. Its influence spans a multitude of processes, including neurogenesis, neuronal and glial cell differentiation, migration, synaptogenesis, and myelination.[1] Deficiencies in thyroid hormone during the crucial fetal and early postnatal periods can lead to severe and irreversible neurological impairment and intellectual deficits.[1][2] This technical guide provides an in-depth overview of the exploratory studies investigating the role of this compound in neurological development, focusing on its mechanisms of action, experimental models, and key molecular pathways.

Mechanisms of this compound Action in the Brain

This compound exerts its effects on the developing brain through both genomic and non-genomic pathways, following its transport across the blood-brain barrier and into neural cells.

Transport and Metabolism

The passage of thyroid hormones into the brain is a tightly regulated process involving specific transporters. The monocarboxylate transporter 8 (MCT8) and the organic anion transporter polypeptide 1C1 (OATP1C1) are key players in transporting thyroxine (T4) and T3 across the blood-brain barrier.[1][3] Within the brain, T4 is converted to the more active T3 by the enzyme 5'-deiodinase Type 2 (Dio2), which is primarily found in glial cells like astrocytes.[1][3][4] Neurons, on the other hand, predominantly express 5-deiodinase Type 3 (Dio3), which inactivates both T4 and T3.[1][3][4] This cellular arrangement suggests a model where astrocytes supply neurons with locally produced T3.[5][6] Recent studies using compartmentalized microfluidic devices have identified a novel pathway for T3 transport within neurons, involving axonal uptake into non-degradative lysosomes which are then retrogradely transported to the cell nucleus.[7][8]

Genomic Signaling Pathway

The primary mechanism of T3 action is genomic. This compound binds to nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ, which are ligand-regulated transcription factors.[9][10][11] This binding event causes a conformational change in the receptor, allowing it to bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[9] This interaction modulates the transcription of a wide array of genes crucial for neuronal differentiation, myelination, and synaptic activity.[9][11]

Non-Genomic Signaling Pathways